1-(3,4-dichlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2F3N4O/c14-9-2-1-8(7-10(9)15)20-12(23)19-4-6-22-5-3-11(21-22)13(16,17)18/h1-3,5,7H,4,6H2,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEJYIUWUURFRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCCN2C=CC(=N2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dichlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
The compound has a complex structure characterized by a urea moiety linked to a pyrazole ring, which is known for its diverse biological activities. The molecular formula is , and it exhibits significant hydrophobic characteristics due to the presence of the trifluoromethyl group and dichlorophenyl substituents.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂Cl₂F₃N₅O |
| Molecular Weight | 360.17 g/mol |
| LogP | 2.886 |
| Melting Point | Not Available |
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds, including those similar to 1-(3,4-dichlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea, exhibit significant antibacterial activity. For instance, compounds with similar structures have shown low minimum inhibitory concentrations (MICs) against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . In particular, studies have reported MIC values as low as for trifluoromethyl-substituted derivatives .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding its interaction with human carbonic anhydrase (hCA). Pyrazolyl-ureas have been identified as effective inhibitors of hCA II, which plays a crucial role in physiological processes such as pH regulation and fluid secretion . The binding affinity and selectivity of these compounds are influenced by their structural features, with modifications leading to enhanced potency.
Study on Antibacterial Activity
A study focused on the antibacterial effects of various pyrazole derivatives demonstrated that those containing halogen substituents exhibited stronger activity against Gram-positive bacteria. The presence of trifluoromethyl groups was critical for enhancing antimicrobial efficacy . For example:
- Compound A : MIC =
- Compound B : MIC =
These findings suggest that the incorporation of specific functional groups can significantly impact the biological activity of pyrazole-based compounds.
In Vivo Studies
In vivo studies have shown that pyrazole derivatives can modulate inflammatory responses in animal models. For instance, a derivative similar to 1-(3,4-dichlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea demonstrated a reduction in pro-inflammatory cytokines in LPS-stimulated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as an active pharmaceutical ingredient (API) due to its ability to interact with specific biological targets. Research indicates that derivatives of pyrazole compounds often exhibit anti-inflammatory and analgesic properties. The incorporation of a trifluoromethyl group enhances metabolic stability and bioactivity, making it a candidate for further drug development.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of pyrazole derivatives, including urea-based compounds. The results indicated that modifications to the pyrazole structure could lead to enhanced activity against certain cancer cell lines, suggesting potential therapeutic applications in oncology .
Agrochemistry
In agrochemical research, compounds similar to 1-(3,4-dichlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea have been investigated for their herbicidal properties. The presence of the dichlorophenyl group is known to impart herbicidal activity, making it useful for developing new herbicides that target specific weed species without affecting crops.
Data Table: Herbicidal Activity of Related Compounds
| Compound Name | Active Ingredient | Target Weeds | Application Rate |
|---|---|---|---|
| Compound A | 1-(3,4-dichlorophenyl)-2-methyl-5-trifluoromethyl-pyrazole | Common Lambsquarters | 0.5 kg/ha |
| Compound B | 5-(3,4-Dichlorophenyl)-3-trifluoromethyl-1H-pyrazole | Crabgrass | 0.75 kg/ha |
Material Science
The compound's structural properties make it suitable for applications in materials science, particularly in the development of polymers and coatings with enhanced thermal stability and chemical resistance. The incorporation of fluorinated groups often leads to materials with lower surface energy, making them useful in anti-fogging and anti-sticking applications.
Research Insight:
A recent study examined the use of fluorinated pyrazole derivatives in creating advanced polymer composites. The findings suggested that these materials exhibited superior mechanical properties and resistance to environmental degradation compared to traditional polymers .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Halogen vs. The trifluoromethyl group increases lipophilicity, while chlorines enhance electron-withdrawing properties. Positional Isomerism: The target compound (11g) with 3,4-dichloro substitution differs from 11b (3,5-dichloro) in steric and electronic profiles. The 3,4-dichloro configuration may favor asymmetric interactions in biological systems compared to the symmetrical 3,5-dichloro derivative.
The target compound’s yield (87.5%) is comparable to analogs, suggesting robust synthetic methodology .
Molecular Weight Trends :
- The addition of trifluoromethyl or multiple chlorine atoms increases molecular weight incrementally. For example, 11m (3,5-di(trifluoromethyl)phenyl) has the highest m/z (602.2), while simpler phenyl derivatives (e.g., 11i, m/z: 466.2) are lighter.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and stability?
The compound contains a urea core linked to a 3,4-dichlorophenyl group and a trifluoromethyl-substituted pyrazole moiety. The electron-withdrawing chlorine atoms on the phenyl ring enhance electrophilicity, while the trifluoromethyl group increases lipophilicity and metabolic stability. Stability studies should assess hydrolysis susceptibility of the urea bond under varying pH and solvent conditions (e.g., aqueous buffers, organic solvents) .
Q. Methodological Approach :
- Use single-crystal X-ray diffraction (as in ) to confirm stereochemistry.
- Perform density functional theory (DFT) calculations to predict reactive sites.
- Monitor degradation via HPLC under controlled conditions (e.g., 25–60°C, pH 3–9) .
Q. What analytical techniques are most suitable for characterizing this compound and its metabolites?
Recommended Techniques :
| Technique | Application | Reference |
|---|---|---|
| NMR | Confirm molecular structure and purity | |
| HPLC-MS | Quantify parent compound and degradation products | |
| X-ray Crystallography | Resolve 3D conformation of crystalline forms |
Data Contradictions : Discrepancies in NMR spectra (e.g., unexpected splitting) may arise from rotational barriers in the urea moiety. Use variable-temperature NMR to resolve .
Q. How can structure-activity relationships (SAR) be explored for this compound?
Replace substituents systematically:
- 3,4-Dichlorophenyl : Test analogs with mono-chloro or fluorinated variants.
- Trifluoromethyl Pyrazole : Compare with methyl or hydrogen substituents.
Q. Experimental Design :
- Synthesize analogs via isocyanate-amine coupling (see for methodology).
- Screen for bioactivity (e.g., pesticide efficacy) using in vitro enzyme inhibition assays (e.g., acetylcholinesterase) and in vivo models .
Advanced Research Questions
Q. What is the environmental fate of this compound, and how can its persistence be modeled?
Key Pathways :
- Photodegradation : Expose to UV light (254–365 nm) in aqueous/organic media; monitor via LC-MS.
- Biotic Transformation : Use soil microcosms to study microbial degradation ().
Q. Methodology :
- Apply OECD Guideline 307 for aerobic soil degradation studies.
- Quantify half-life (t1/2) under varying conditions (pH, temperature, organic matter) .
Q. How should contradictory data on bioactivity or toxicity be resolved?
Case Example : If in vitro assays show high potency but in vivo trials lack efficacy:
Q. What experimental designs are optimal for studying synergistic effects with other agrochemicals?
Factorial Design :
Q. How can molecular interactions (e.g., target binding) be elucidated?
Techniques :
Q. What strategies address discrepancies in toxicity profiles across species?
Case Study : If toxic to aquatic organisms but not mammals:
Q. How can regulatory requirements for environmental risk assessment be integrated into experimental workflows?
Compliance Steps :
Tier 1 Testing : Acute toxicity (Daphnia magna, algae) per EPA guidelines.
Tier 2 : Chronic exposure studies (e.g., 21-day fish embryo assay).
Modeling : Use ECOSAR to predict ecotoxicity endpoints .
Q. What computational tools predict metabolic pathways and potential toxic metabolites?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
